Fluorine Count & Molecular Weight vs Des-Fluoro Analog
The target compound incorporates a 5-fluoro substituent on the thiophene ring, giving it two fluorine atoms and a molecular weight of 257.3 g/mol. Its closest des-fluoro analog (CAS 1856074-98-0), which bears only a single fluorine on the fluoroethyl chain, has a molecular weight of 239.31 g/mol . This +18.0 Da mass increment and additional fluorine atom are expected to increase lipophilicity and metabolic stability while altering electronic properties of the thiophene ring, parameters that directly influence target binding and pharmacokinetics in 5-methylpyrazole-based bioactive series [1].
| Evidence Dimension | Molecular weight and fluorine atom count |
|---|---|
| Target Compound Data | MW = 257.3 g/mol; 2 fluorine atoms (1 on fluoroethyl, 1 on thiophene) |
| Comparator Or Baseline | 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine (CAS 1856074-98-0): MW = 239.31 g/mol; 1 fluorine atom |
| Quantified Difference | ΔMW = +18.0 g/mol; ΔF = +1 fluorine atom |
| Conditions | Calculated from molecular formula; commercial purity ≥95% for both compounds |
Why This Matters
The additional fluorine on the thiophene ring modulates permeability and metabolic stability, making the target compound the preferred choice when the SAR demands a more lipophilic, oxidatively resistant thiophene moiety.
- [1] Zhang D, et al. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents. Chem Biol Drug Des. 2018;91(6):1113-1124. PMID: 29388326. View Source
